7-Chloro-6-methoxyquinolin-4-amine
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Overview
Description
7-Chloro-6-methoxyquinolin-4-amine is a quinoline derivative with the molecular formula C10H9ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxyquinolin-4-amine typically involves the reaction of 4,7-dichloroquinoline with methoxyamine under specific conditions. One common method includes the use of nucleophilic aromatic substitution reactions, where the chlorine atom at the 6-position is replaced by a methoxy group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, have been explored to improve the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methoxyquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit the heme polymerase enzyme in Plasmodium parasites, preventing the detoxification of heme and leading to the accumulation of toxic heme, which kills the parasite . In anticancer applications, it may interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 4-aminoquinoline with antimalarial properties.
Amodiaquine: A related compound used in the treatment of malaria.
Quinoline: The parent compound of 7-Chloro-6-methoxyquinolin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and chlorine at the 7-position contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVJGSPIISIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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